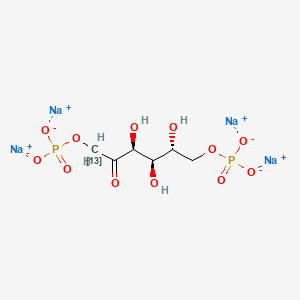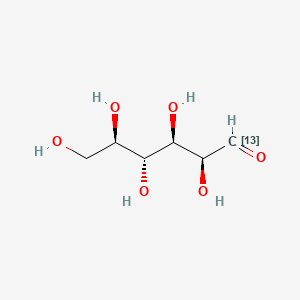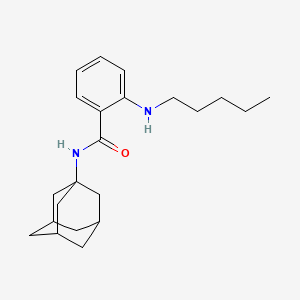
CB2R agonist 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CB2R agonist 1 is a selective ligand for the cannabinoid receptor subtype 2 (CB2R). It demonstrates high affinity and excellent selectivity for CB2R over cannabinoid receptor subtype 1 (CB1R), with an EC50 value of 0.56 micromolar . This compound plays an immunomodulatory role by regulating the production of both pro-inflammatory and anti-inflammatory cytokines .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of CB2R agonist 1 involves the preparation of N-adamantyl-anthranil amide derivatives. The synthetic route typically includes the following steps:
Formation of the anthranil amide core: This involves the reaction of anthranilic acid with an appropriate amine under acidic conditions to form the anthranil amide core.
Introduction of the adamantyl group: The adamantyl group is introduced via a nucleophilic substitution reaction, where an adamantyl halide reacts with the anthranil amide core in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents .
Análisis De Reacciones Químicas
Types of Reactions
CB2R agonist 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halides and bases are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties .
Aplicaciones Científicas De Investigación
CB2R agonist 1 has a wide range of scientific research applications:
Mecanismo De Acción
CB2R agonist 1 exerts its effects by selectively binding to the cannabinoid receptor subtype 2. This binding activates the receptor, leading to the modulation of various signaling pathways. The compound regulates the production of pro-inflammatory and anti-inflammatory cytokines, thereby playing an immunomodulatory role . The activation of CB2R also involves the inhibition of cyclic adenosine monophosphate (cAMP) production and the activation of mitogen-activated protein kinase (MAPK) pathways .
Comparación Con Compuestos Similares
CB2R agonist 1 is unique due to its high selectivity and affinity for the cannabinoid receptor subtype 2. Similar compounds include:
RNB-61: A tetra-substituted pyrazole CB2R full agonist with high potency and peripherally restricted action.
These compounds share similar mechanisms of action but differ in their chemical structures and specific pharmacological properties.
Propiedades
Fórmula molecular |
C22H32N2O |
|---|---|
Peso molecular |
340.5 g/mol |
Nombre IUPAC |
N-(1-adamantyl)-2-(pentylamino)benzamide |
InChI |
InChI=1S/C22H32N2O/c1-2-3-6-9-23-20-8-5-4-7-19(20)21(25)24-22-13-16-10-17(14-22)12-18(11-16)15-22/h4-5,7-8,16-18,23H,2-3,6,9-15H2,1H3,(H,24,25) |
Clave InChI |
MUPGKVJERVDPBD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCNC1=CC=CC=C1C(=O)NC23CC4CC(C2)CC(C4)C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


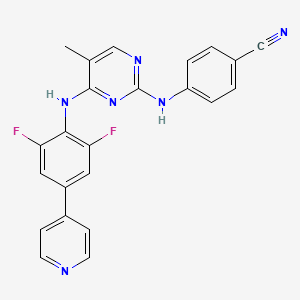
![2-amino-9-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynyl-1H-purine-6,8-dione](/img/structure/B12403817.png)
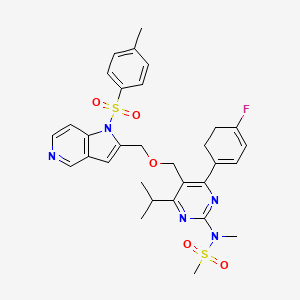

![(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-13-(hydroxymethyl)-10-methyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B12403830.png)
![(2S,4R)-1-[(2R)-2-[3-[4-[[4-[3-[4-[3-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]-3,8-diazabicyclo[3.2.1]octan-8-yl]pyridin-2-yl]oxycyclobutyl]oxypiperidin-1-yl]methyl]piperidin-1-yl]-1,2-oxazol-5-yl]-3-methylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12403837.png)
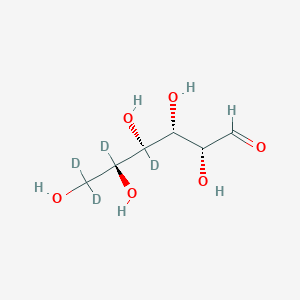
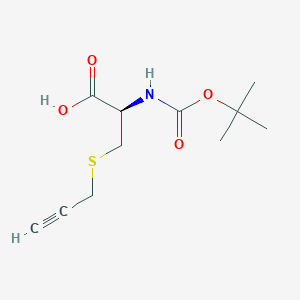

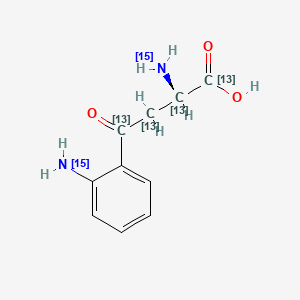
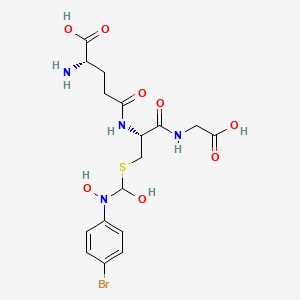
![azane;[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] nonadecanoate](/img/structure/B12403867.png)
